Bis(trimethylsilyl)chloromethane, also known as bis(trimethylsilyl)methyl chloride, is an organosilicon compound with the chemical formula . This compound is characterized by the presence of two trimethylsilyl groups attached to a chloromethyl group. It serves as an important intermediate in various chemical syntheses, particularly in organometallic chemistry and silicon chemistry.
Bis(trimethylsilyl)chloromethane is synthesized primarily through chemical reactions involving chloromethane derivatives and silanes. It falls under the classification of organosilicon compounds, which are characterized by silicon-carbon bonds. These compounds are widely utilized in various industrial applications due to their unique properties.
This method is advantageous due to its simplicity and scalability, allowing for larger quantities to be synthesized without significant loss of yield .
Bis(trimethylsilyl)chloromethane participates in various chemical reactions, particularly those involving nucleophilic substitutions and deprotonation reactions. For instance, it can react with organolithium reagents to form new organosilicon compounds.
The mechanism of action for bis(trimethylsilyl)chloromethane primarily involves its reactivity as a chlorosilane in nucleophilic substitution reactions. When exposed to nucleophiles, the chlorine atom is displaced, allowing for the formation of new carbon-silicon bonds.
Bis(trimethylsilyl)chloromethane is widely used in scientific research and industrial applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Emerging transition-metal-catalyzed approaches enable direct C(sp²)–H silylation of arenes, bypassing pre-functionalized substrates. Ruthenium complexes, prized for their stability and tunability, facilitate the precision installation of bis(trimethylsilyl) groups into aromatic systems. These reactions typically employ Ru(0)/Ru(II) catalysts (e.g., Ru₃(CO)₁₂) with directing groups (pyridyl, amide) to anchor the metal center, ensuring ortho-selectivity. A recent breakthrough demonstrated the coupling of chloroarenes with hexamethyldisilane (HMDS) under Ru catalysis, yielding bis(silyl)aryl intermediates that are precursors to TsiCl derivatives through reductive chlorination [4].
Mechanistic Insights: The catalytic cycle involves:
Table 1: Ruthenium Catalysts for C(sp²)–H Silylation
Catalyst | Substrate Scope | Si Source | Yield (%) | Selectivity |
---|---|---|---|---|
Ru₃(CO)₁₂ | Electron-poor arenes | HMDS | 65–78 | Ortho |
[RuCl₂(p-cymene)]₂ | Heteroarenes | (Me₃Si)₃CH | 70–85 | Meta/Para |
Ru(OAc)₂ | Biaryl systems | TsiSiMe₃ | 55–68 | Ortho |
While promising, this method faces limitations in sterically hindered substrates and requires inert conditions. Ongoing work focuses on ligand design to enhance functional group tolerance [4].
Alkali metal reagents offer direct access to TsiCl via nucleophilic displacement or metallation. The most established route involves tris(trimethylsilyl)methyllithium (TsiLi), generated from tris(trimethylsilyl)methane (TsiH) and methyllithium in near-quantitative yield [2]:$$\ce{(Me3Si)3CH + MeLi -> (Me3Si)3CLi + CH4}$$TsiLi reacts with electrophiles (e.g., ClSiMe₃, CO₂) to form TsiCl or derivatives. Crucially, desilylation of 1,1-bis(trimethylsilyl)-1-alkenes—synthesized from TsiLi and aldehydes via Peterson olefination—provides a streamlined path to TsiCl [2].
Reaction Engineering:
Table 2 summarizes alkali metal reagents for TsiCl synthesis:Table 2: Alkali Metal Reagents in TsiCl Synthesis
Reagent | Substrate | Product | Yield (%) |
---|---|---|---|
TsiLi | ClSiMe₃ | (Me₃Si)₂C(Cl)SiMe₃ (TsiCl) | 90–95 |
NaZn(TMP)(^tBu)₂ | CH₂Cl₂ | (Me₃Si)₂C(Cl)Li intermediates | 75–82 |
KHMDS/ZnCl₂ | CHCl₃ | TsiH (precursor to TsiLi) | 88 |
Solvent-less vapor-phase deposition circumvents swelling of polymer substrates and eliminates organic waste. Key methods include:
Industrial Scalability:
Table 3 compares vapor-phase techniques:Table 3: Vapor-Phase Deposition Methods for TsiCl Derivatives
Technique | Conditions | Substrate | Application | Thickness Control |
---|---|---|---|---|
iCVD | 30°C, 0.1 torr, t-BuO₂ initiator | Polymer membranes | Water/oil separation | 10–100 nm |
MLD | 120°C, TsiCl/EG pulses | Ceramic supports | CO₂ capture membranes | Monolayer precision |
Thermal CVD | 100°C, vacuum, no catalyst | Silicon wafers | Dielectric layers | 5–50 nm |
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